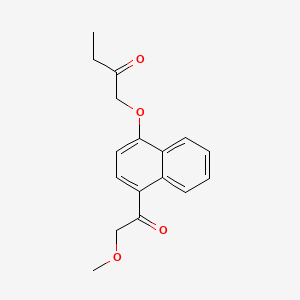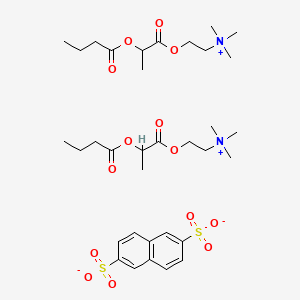![molecular formula C21H16O5 B14451701 Benzyl 2-[(phenoxycarbonyl)oxy]benzoate CAS No. 78899-24-8](/img/structure/B14451701.png)
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with benzyl alcohol and phenol. This compound is known for its applications in various fields, including pharmaceuticals, perfumery, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate can be synthesized through several methods. One common method involves the esterification of benzoic acid with benzyl alcohol and phenol in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst to proceed efficiently. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity. Industrial methods may use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzyl and phenoxycarbonyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: Benzyl alcohol and phenol.
Substitution: Various substituted benzyl and phenoxycarbonyl compounds.
Scientific Research Applications
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its use in pharmaceutical formulations, particularly in topical treatments.
Industry: Utilized as a plasticizer, solvent, and fixative in the production of plastics, perfumes, and other industrial products
Mechanism of Action
The mechanism of action of Benzyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological targets. It exerts toxic effects on the nervous system of parasites, leading to their death. The compound is also toxic to mite ova, although the exact mechanism is not fully understood . In vitro studies have shown that it can kill mites within minutes by disrupting their nervous system .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used in similar applications.
Phenyl benzoate: An ester of benzoic acid and phenol, with similar chemical properties.
Benzyl salicylate: An ester of salicylic acid and benzyl alcohol, used in perfumery and cosmetics.
Uniqueness
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate is unique due to its specific ester structure, which combines the properties of both benzyl and phenoxycarbonyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
78899-24-8 |
|---|---|
Molecular Formula |
C21H16O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
benzyl 2-phenoxycarbonyloxybenzoate |
InChI |
InChI=1S/C21H16O5/c22-20(24-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)26-21(23)25-17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
DUMRFSPPHNOHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)

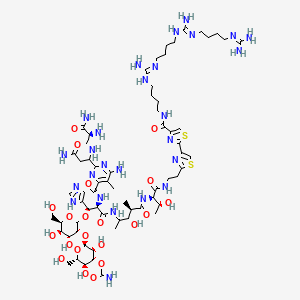

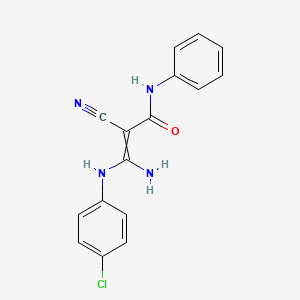
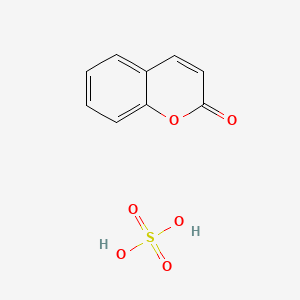
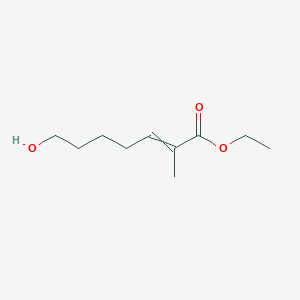
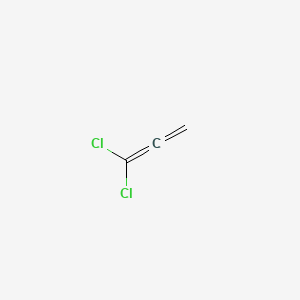
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
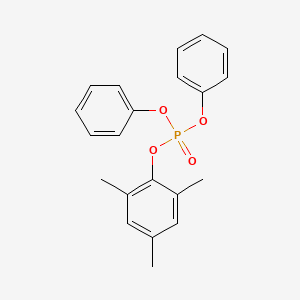

![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
